CZC-25146 hydrochloride

説明

特性

IUPAC Name |

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

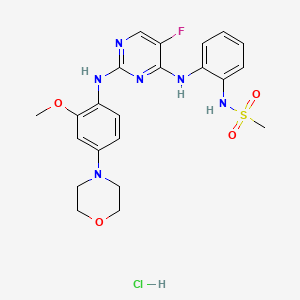

InChI=1S/C22H25FN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYQTYQDKAOHLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClFN6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330003-04-7 |

Source

|

| Record name | 1330003-04-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CZC-25146 hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of CZC-25146 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

CZC-25146 hydrochloride is a potent and selective, orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target.[3] CZC-25146 demonstrates nanomolar potency against both wild-type LRRK2 and the pathogenic G2019S mutant.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of CZC-25146 hydrochloride, including its primary and secondary targets, its effects on cellular signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action

The primary mechanism of action of CZC-25146 hydrochloride is the direct inhibition of the kinase activity of LRRK2.[2][3] LRRK2 is a large, multi-domain protein that includes a serine/threonine kinase domain and a GTPase domain. The G2019S mutation, located in the kinase domain, is the most common LRRK2 mutation and leads to increased kinase activity, which is believed to contribute to the neurodegeneration seen in Parkinson's disease. CZC-25146 hydrochloride is an ATP-competitive inhibitor that binds to the kinase domain of LRRK2, preventing the phosphorylation of its substrates.[3] By inhibiting LRRK2 kinase activity, CZC-25146 has been shown to prevent mutant LRRK2-induced neuronal injury and death in vitro.[1][3]

Beyond its primary target, CZC-25146 has been profiled against a broad panel of kinases and has been found to also inhibit Polo-like kinase 4 (PLK4), Cyclin G-associated kinase (GAK), Tyrosine-protein kinase-like 1 (TNK1), Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), and Phosphatidylinositol-5-phosphate 4-kinase type-2 gamma (PIP4K2C) with high potency.[1][2][5]

Data Presentation

Table 1: In Vitro Potency of CZC-25146

| Target | Assay Type | IC50 (nM) | Reference |

| Human Wild-Type LRRK2 | TR-FRET Kinase Assay | 4.76 | [1][4][6] |

| Human G2019S Mutant LRRK2 | TR-FRET Kinase Assay | 6.87 | [1][4][6] |

Table 2: Cellular Activity of CZC-25146

| Cellular Model | Effect | EC50 (nM) | Reference |

| Primary Rodent Cortical Neurons (expressing G2019S LRRK2) | Attenuation of neuronal injury and death | ~100 | [1][3] |

| Primary Human Cortical Neurons (expressing G2019S LRRK2) | Attenuation of neurite defects | ~4 | [3] |

Table 3: Selectivity Profile of CZC-25146

| Kinase Target | Inhibition | Reference |

| PLK4 | High Potency | [1][2][5] |

| GAK | High Potency | [1][2][5] |

| TNK1 | High Potency | [1][2][5] |

| CAMKK2 | High Potency | [1][2][5] |

| PIP4K2C | High Potency | [1][2][5] |

Experimental Protocols

LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the kinase activity of LRRK2 by measuring the phosphorylation of a substrate peptide. The IC50 values for CZC-25146 were determined using a TR-FRET-based assay.[3]

Principle: The assay measures the transfer of energy from a donor fluorophore (e.g., Europium chelate) on an anti-phospho-substrate antibody to an acceptor fluorophore (e.g., FITC) on the substrate peptide. Phosphorylation of the substrate by LRRK2 brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibition of LRRK2 by CZC-25146 reduces substrate phosphorylation and thus decreases the FRET signal.

General Protocol:

-

Reagents: Recombinant human wild-type or G2019S LRRK2, LRRKtide substrate, ATP, assay buffer, anti-phospho-LRRKtide antibody labeled with a donor fluorophore, and a streptavidin-conjugated acceptor fluorophore.

-

Procedure: a. In a 384-well plate, add CZC-25146 hydrochloride at various concentrations. b. Add the LRRK2 enzyme and the LRRKtide substrate. c. Initiate the kinase reaction by adding ATP. The ATP concentration is typically kept at or near the Km for LRRK2 (~100 µM).[3] d. Incubate the reaction at room temperature. e. Stop the reaction and add the detection reagents (antibody and acceptor fluorophore). f. Incubate to allow for antibody-antigen binding. g. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

-

Data Analysis: The ratio of acceptor to donor emission is calculated. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.

Chemoproteomics-Based Selectivity Profiling

The selectivity of CZC-25146 was assessed using a quantitative mass spectrometry-based chemoproteomics approach to determine its binding affinity against a large number of kinases from cell lysates.[3]

Principle: This method utilizes an affinity matrix ("Kinobeads") containing immobilized, non-selective kinase inhibitors to capture a significant portion of the cellular kinome.[3] The binding of kinases from a cell lysate to these beads is then competed with the free drug (CZC-25146). The amount of each kinase bound to the beads in the presence of different concentrations of the inhibitor is quantified by mass spectrometry.

General Protocol:

-

Lysate Preparation: Prepare lysates from relevant cells or tissues (e.g., HeLa, Jurkat/Ramos mixture, mouse brain).[3]

-

Competition Binding: a. Incubate the cell lysate with varying concentrations of CZC-25146 hydrochloride. b. Add the Kinobeads matrix to the lysate and inhibitor mixture.[3] c. Incubate to allow for binding of kinases to the beads.

-

Enrichment and Digestion: a. Wash the beads to remove non-specifically bound proteins. b. Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

-

Data Analysis: The abundance of each identified kinase at different inhibitor concentrations is used to generate concentration-response curves and determine the IC50 for each kinase.

Mutant LRRK2-Induced Neuronal Toxicity and Neurite Morphology Assay

This cell-based assay was used to evaluate the neuroprotective effects of CZC-25146 against toxicity induced by mutant LRRK2 expression in primary neurons.[3]

Principle: Overexpression of mutant LRRK2 (e.g., G2019S or R1441C) in primary neurons leads to neuronal injury, characterized by neurite retraction and cell death.[3] The neuroprotective effect of CZC-25146 is quantified by measuring the rescue of these phenotypes.

General Protocol:

-

Cell Culture and Transfection: a. Culture primary rodent or human cortical neurons. b. Transfect the neurons with constructs encoding mutant LRRK2 (e.g., G2019S) and a fluorescent reporter (e.g., eGFP) for visualization of neuronal morphology.[3]

-

Compound Treatment: Treat the transfected neurons with various concentrations of CZC-25146 hydrochloride at the time of transfection.[3]

-

Incubation: Incubate the cells for a defined period (e.g., 2-7 days) to allow for the expression of the mutant protein and the development of the toxic phenotype.[1]

-

Assessment of Neuronal Injury: a. Fixation and Staining: Fix the cells and, if necessary, stain with neuronal markers. b. Imaging: Acquire images using a high-content imaging system. c. Analysis: Quantify neuronal viability (e.g., by counting viable neurons with intact neurites) and neurite morphology (e.g., average neurite length, number of branch points) using a computerized algorithm.[3] Cell death can also be assessed using a TUNEL assay to measure DNA fragmentation.[3]

-

Data Analysis: The data are expressed as a percentage of the control (vehicle-treated cells expressing mutant LRRK2). The EC50 value is determined by plotting the neuroprotective effect against the logarithm of the inhibitor concentration.

Signaling Pathways and Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. CZC 25146 | LRRK2 | Tocris Bioscience [tocris.com]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to CZC-25146 Hydrochloride: Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-25146 hydrochloride is a potent, selective, and orally active small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Developed through a chemoproteomics-based strategy, it demonstrates significant inhibitory activity against both wild-type LRRK2 and its pathogenic G2019S mutant, a key genetic driver of familial Parkinson's disease.[3][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to CZC-25146. It details its biochemical activity, cellular function in neuroprotection, and its potential as a research tool for investigating Parkinson's disease and other LRRK2-associated pathologies, such as certain liver diseases.[1][3]

Core Function: Potent LRRK2 Inhibition

The primary function of CZC-25146 is the potent and selective inhibition of LRRK2 kinase activity.[5] Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease, and the G2019S mutation, in particular, leads to increased kinase activity, which is linked to neuronal toxicity and cell death.[4][6] CZC-25146 effectively blocks this enzymatic activity at nanomolar concentrations, thereby preventing the downstream pathological effects of hyperactive LRRK2.[3][5]

Selectivity Profile

While highly potent against LRRK2, CZC-25146 also exhibits inhibitory activity against a small number of other kinases, including Polo-like kinase 4 (PLK4), Cyclin G-associated kinase (GAK), TNK1, CAMKK2, and PIP4K2C.[3][7] This highlights its relatively clean profile compared to many other kinase inhibitors but underscores the importance of considering potential off-target effects in experimental design.

Mechanism of Action

CZC-25146 functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates. In the context of Parkinson's disease, the G2019S mutation enhances LRRK2's kinase function, leading to a cascade of events culminating in neurodegeneration. By inhibiting this initial phosphorylation step, CZC-25146 hydrochloride effectively blocks the pathogenic signaling cascade.

Neuroprotective Effects

In cellular models, the inhibition of mutant LRRK2 by CZC-25146 has been shown to be neuroprotective. It attenuates LRRK2-induced neuronal injury and rescues neurite defects in primary human and rodent neurons expressing the G2019S LRRK2 mutant.[1][4] This neuroprotective effect is achieved at nanomolar concentrations and is not associated with cytotoxicity at effective doses.[1][4]

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, including vesicle trafficking, autophagy, and inflammation.[1][7] Pathogenic mutations are believed to disrupt these processes through aberrant phosphorylation of downstream targets, such as a subset of Rab GTPase proteins. Inhibition of LRRK2 with CZC-25146 is hypothesized to restore normal cellular function by preventing this hyper-phosphorylation.

Quantitative Data Summary

The biological activity of CZC-25146 has been characterized through various in vitro and in vivo assays.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ (nM) | Assay Type |

| Wild-Type LRRK2 | 4.76 | Cell-free kinase assay |

| G2019S Mutant LRRK2 | 6.87 | Cell-free kinase assay |

| Data sourced from multiple references.[3][5] |

Table 2: Cellular Activity

| Activity | EC₅₀ (nM) | Cellular Model |

| Attenuation of G2019S LRRK2-mediated toxicity | ~100 | Primary rodent cortical neurons |

| Data sourced from references.[1][4] |

Table 3: Murine Pharmacokinetic Parameters

| Parameter | Value | Route of Administration |

| Volume of Distribution (Vd) | 5.4 L/kg | Intravenous (IV) |

| Clearance | 2.3 L/hr/kg | Intravenous (IV) |

| Blood-Brain Barrier Penetration | ~4% | N/A |

| Data sourced from references.[4] |

Key Experimental Protocols

The following sections describe the methodologies used to characterize CZC-25146 hydrochloride. These protocols are based on the original discovery publication by Ramsden et al. (2011) and standard laboratory techniques.

In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)

This assay quantifies the ability of CZC-25146 to inhibit the phosphorylation of a synthetic peptide substrate by recombinant LRRK2 enzyme.

-

Reagent Preparation :

-

Kinase Buffer : 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.

-

Enzyme : Recombinant human LRRK2 (wild-type or G2019S mutant) is diluted in kinase buffer.

-

Substrate/ATP Mix : A fluorescently labeled peptide substrate (LRRKtide) and ATP are prepared in kinase buffer. The ATP concentration is typically set near its Km value for LRRK2.

-

Compound Dilution : CZC-25146 hydrochloride is serially diluted in DMSO to create a range of concentrations.

-

-

Assay Procedure :

-

Add 1 µL of diluted CZC-25146 or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

-

Add 2 µL of the diluted LRRK2 enzyme solution to each well and incubate briefly.

-

Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.

-

Incubate the plate at room temperature for 60-120 minutes.

-

-

Detection :

-

Stop the reaction and detect the phosphorylated substrate using a technology such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This involves adding detection reagents (e.g., a lanthanide-labeled anti-phospho-peptide antibody).

-

Read the plate on a suitable plate reader.

-

-

Data Analysis :

-

The signal is converted to percent inhibition relative to the DMSO control.

-

The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic curve.

-

Cellular Neuroprotection Assay in Primary Neurons

This assay assesses the ability of CZC-25146 to prevent the neurotoxicity caused by overexpressing mutant LRRK2 in primary neurons.

-

Cell Culture :

-

Primary cortical neurons are harvested from embryonic day 18 rat pups and plated on poly-D-lysine coated plates or coverslips.

-

Cultures are maintained in a suitable neurobasal medium supplemented with B27 and L-glutamine.

-

-

Transfection :

-

On day in vitro (DIV) 14, neurons are co-transfected with plasmid constructs encoding for mutant LRRK2 (e.g., G2019S) and a fluorescent reporter protein like eGFP (at a molar ratio of 15:1, LRRK2:eGFP) using a lipid-based transfection reagent like Lipofectamine 2000.[4] The eGFP allows for visualization of neuronal morphology.

-

-

Compound Treatment :

-

Immediately following transfection, the culture medium is replaced with fresh medium containing various concentrations of CZC-25146 or a DMSO vehicle control.[4]

-

-

Toxicity Assessment :

-

After 48-72 hours of incubation, the neurons are fixed with 4% paraformaldehyde.

-

Images of GFP-positive neurons are captured using fluorescence microscopy.

-

Neuronal health is assessed by quantifying metrics such as the average length of neurites and the number of viable neurons (defined as having at least one neurite twice the length of the cell body).[4]

-

-

Data Analysis :

-

The neurite length and cell viability in CZC-25146-treated groups are compared to the DMSO-treated mutant LRRK2 group.

-

The EC₅₀ for neuroprotection is determined from the dose-response curve.

-

Conclusion and Future Directions

CZC-25146 hydrochloride is a foundational research tool that has been instrumental in validating LRRK2 kinase inhibition as a viable therapeutic strategy for Parkinson's disease.[4] Its high potency and well-characterized in vitro and cellular activity make it an excellent probe for dissecting the complex LRRK2 signaling pathway. While its limited blood-brain barrier penetration may restrict its use in certain in vivo neurobiology studies, its favorable pharmacokinetic properties in peripheral tissues have enabled research into LRRK2's role in other organs, such as the liver and kidney.[1][4] Future work with CZC-25146 and its analogs will continue to illuminate the physiological and pathological functions of LRRK2, paving the way for the development of next-generation, clinically viable LRRK2 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dovepress.com [dovepress.com]

- 3. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | In silico, in vitro and cellular analysis with a kinome-wide inhibitor panel correlates cellular LRRK2 dephosphorylation to inhibitor activity on LRRK2 [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

CZC-25146 Hydrochloride: A Technical Guide to its LRRK2 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein that has garnered significant attention in the field of neurodegenerative disease research. Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease (PD). These mutations, particularly the G2019S substitution in the kinase domain, lead to increased kinase activity, which is believed to contribute to neuronal toxicity and the progressive loss of dopaminergic neurons characteristic of PD.[1] Consequently, the development of potent and selective LRRK2 inhibitors is a primary therapeutic strategy.

CZC-25146 hydrochloride is a potent, selective, and cell-permeable small molecule inhibitor of LRRK2.[2][3] Developed through a chemoproteomics-based approach, it serves as a critical chemical probe for elucidating the downstream signaling pathways of LRRK2 and for validating LRRK2 inhibition as a viable treatment for Parkinson's disease.[4] This document provides an in-depth technical overview of CZC-25146, focusing on its mechanism of action, biochemical and cellular activity, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The inhibitory activity and physicochemical properties of CZC-25146 have been quantified through various assays. The data is summarized in the tables below for clarity and comparison.

Table 1: In Vitro Potency and Efficacy of CZC-25146

| Parameter | Target/Model | Value | Reference |

|---|---|---|---|

| IC₅₀ | Wild-Type LRRK2 | 4.76 nM | [4][5][6] |

| IC₅₀ | G2019S Mutant LRRK2 | 6.87 nM | [4][5][6] |

| EC₅₀ | Attenuation of G2019S LRRK2-mediated toxicity (rodent neurons) | ~100 nM | [4][5] |

| EC₅₀ | Attenuation of G2019S LRRK2-mediated neurite defects (human neurons) | 4 nM |[3] |

Table 2: Kinase Selectivity Profile of CZC-25146

| Off-Target Kinase Inhibited | Potency | Reference |

|---|---|---|

| PLK4 (Polo-like kinase 4) | High | [2][3] |

| GAK (Cyclin G-associated kinase) | High | [2][3] |

| TNK1 (Tyrosine kinase non-receptor 1) | High | [2][3] |

| CAMKK2 (Calcium/calmodulin-dependent protein kinase kinase 2) | High | [2][3] |

| PIP4K2C (Phosphatidylinositol-5-phosphate 4-kinase type 2 gamma) | High | [2][3] |

Note: In a broad panel of 184 different protein kinases, CZC-25146 demonstrated a highly selective profile, potently inhibiting only the five kinases listed above in addition to LRRK2.[4][7]

Table 3: In Vivo Pharmacokinetic Parameters of CZC-25146 in Mice

| Route of Administration | Dose | Volume of Distribution (Vd) | Clearance (CL) | Reference |

|---|---|---|---|---|

| Intravenous (i.v.) | 1 mg/kg | 5.4 L/kg | 2.3 L/hr/kg | [4][5] |

| Oral (p.o.) | 5 mg/kg | N/A | N/A | [5] |

Note: Despite favorable pharmacokinetic properties, CZC-25146 has been noted to have insufficient brain exposure for use in rodent models of Parkinson's disease, displaying only 4% blood-brain barrier penetration.[3][7]

Table 4: Physical and Chemical Properties of CZC-25146 Hydrochloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₅FN₆O₄S | [2] |

| Molecular Weight | 488.54 g/mol | [2] |

| Solubility | Soluble to 100 mM in DMSO | [2] |

| Purity | ≥98% |[2] |

Signaling Pathways and Experimental Workflows

Visual representations of the LRRK2 signaling cascade and relevant experimental procedures provide a clearer understanding of the inhibitor's role and evaluation.

Caption: LRRK2 signaling pathway and its inhibition by CZC-25146.

Caption: Workflow for assessing the neuroprotective effects of CZC-25146.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize CZC-25146. These protocols are based on descriptions from cited literature.[4][5]

Protocol 1: LRRK2 Kinase Activity Assay (Time-Resolved FRET)

This assay quantitatively measures the kinase activity of LRRK2 and the inhibitory potency of compounds like CZC-25146.

-

Objective: To determine the IC₅₀ values of CZC-25146 for wild-type and G2019S LRRK2.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) format is used. LRRK2 phosphorylates a biotinylated peptide substrate. A Europium-labeled anti-phospho-peptide antibody and a Streptavidin-allophycocyanin (APC) conjugate are added. If the substrate is phosphorylated, the antibody and streptavidin bind, bringing Europium and APC into proximity, generating a FRET signal.

-

Methodology:

-

Reagents: Recombinant human wild-type or G2019S LRRK2, biotinylated peptide substrate, ATP, kinase assay buffer, Europium-labeled anti-phospho-substrate antibody, Streptavidin-APC, CZC-25146.

-

Procedure: a. Serially dilute CZC-25146 in DMSO to create a range of concentrations. b. In a 384-well assay plate, add the LRRK2 enzyme, the peptide substrate, and the test compound (CZC-25146) in kinase buffer. c. Initiate the kinase reaction by adding ATP to a final concentration approximating the Kₘ of LRRK2 for ATP (~100 μM).[4] d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the detection reagents (Europium-labeled antibody and Streptavidin-APC). g. Incubate for 60 minutes to allow for binding. h. Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

-

Data Analysis: The ratio of the two emission signals is calculated. IC₅₀ values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Protocol 2: Mutant LRRK2-Induced Neuronal Toxicity Assay

This cell-based assay evaluates the ability of an inhibitor to protect neurons from toxicity induced by mutant LRRK2 expression.

-

Objective: To determine the EC₅₀ of CZC-25146 for preventing mutant LRRK2-induced neuronal injury.

-

Methodology:

-

Cell Culture: Plate primary cortical neuronal cultures from rat embryos (or use primary human cortical neurons) in multi-well plates.[4]

-

Transfection: At day in vitro (DIV) 14, co-transfect neurons with expression vectors for a mutant LRRK2 (e.g., G2019S or R1441C) and eGFP using a transfection reagent like Lipofectamine 2000.[4] The eGFP allows for visualization of transfected neurons and their morphology. A molar ratio of 15:1 (LRRK2:eGFP) is used.[4]

-

Treatment: Immediately following transfection, add CZC-25146 or a vehicle control (DMSO) to the culture medium at various concentrations (e.g., 0.01 μM to 5 μM).[4][5]

-

Incubation: Culture the neurons for an additional 2-7 days to allow for gene expression and development of toxicity.

-

Assessment of Toxicity: a. Acquire images of the eGFP-expressing neurons using fluorescence microscopy. b. Quantify cell injury, defined as the loss of viable neurons. A viable neuron is characterized as having at least one smooth neurite with a length twice that of the cell body.[4] c. For neurite morphology assays, trace the neurites of GFP-positive neurons and quantify parameters such as average neurite length and number of branch points.[4]

-

Data Analysis: Plot the percentage of neuronal protection or the average neurite length against the inhibitor concentration to calculate the EC₅₀ value.

-

Protocol 3: Kinase Selectivity Profiling (Chemoproteomics)

This method assesses the selectivity of an inhibitor across a wide range of kinases.

-

Objective: To identify off-target kinases inhibited by CZC-25146.

-

Principle: A competition-based affinity chromatography approach is used. A broad-spectrum kinase affinity matrix ("Kinobeads") is used to capture a large portion of the kinome from a cell lysate. The inhibitor is added to the lysate to compete with the beads for kinase binding. The amount of each kinase captured by the beads is then quantified by mass spectrometry.

-

Methodology:

-

Lysate Preparation: Prepare cell extracts from relevant sources (e.g., mouse brain, HeLa cells, Jurkat/Ramos cells).[4]

-

Competition Binding: Incubate the cell lysate with varying concentrations of CZC-25146 (e.g., 10 nM to 2 μM).[4]

-

Kinase Capture: Add the Kinobeads matrix to the lysate and incubate to allow for binding of kinases not occupied by the free inhibitor.[4]

-

Enrichment and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the amount of each kinase pulled down at each inhibitor concentration relative to a vehicle control. Generate concentration-response curves to determine the IC₅₀ for each identified off-target kinase.[4]

-

Conclusion

CZC-25146 hydrochloride is a well-characterized LRRK2 inhibitor that demonstrates high potency against both wild-type and pathogenic G2019S mutant LRRK2.[5][6] Its efficacy in preventing mutant LRRK2-induced neurotoxicity in both rodent and human primary neurons in the low nanomolar range validates LRRK2 kinase activity as a key driver of pathology.[3][4] While its selectivity profile is excellent, its limited brain penetrance restricts its use in in vivo models of Parkinson's disease.[7] Nonetheless, CZC-25146 remains an invaluable tool for in vitro research, enabling precise molecular studies of LRRK2 signaling, its role in cellular processes like mitochondrial function, and the continued validation of the LRRK2 inhibition strategy for neurodegenerative disorders.[4][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rndsystems.com [rndsystems.com]

- 3. apexbt.com [apexbt.com]

- 4. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

The Biological Activity of CZC-25146 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CZC-25146 hydrochloride is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This technical guide provides a comprehensive overview of the biological activity of CZC-25146, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows.

Core Biological Activity and Potency

CZC-25146 is a cell-permeable compound that demonstrates high potency against both wild-type LRRK2 and its pathogenic G2019S mutant, which is commonly associated with familial Parkinson's disease.[1][2][3][4] Its primary mechanism of action involves the inhibition of LRRK2 kinase activity, which has been shown to mitigate neurotoxicity in various preclinical models.[5]

Quantitative Potency and Efficacy

The inhibitory activity of CZC-25146 has been quantified through in vitro kinase assays and cell-based functional assays. The following tables summarize the key potency and efficacy data.

| Target | Assay Type | IC50 (nM) |

| Human Wild-Type LRRK2 | Cell-free | 4.76[1][2][4][6] |

| Human G2019S Mutant LRRK2 | Cell-free | 6.87[1][2][4][6] |

Table 1: In Vitro Inhibitory Potency of CZC-25146 against LRRK2.

| Cellular Model | Effect Measured | EC50 (nM) |

| Primary Rodent Neurons (with G2019S LRRK2) | Attenuation of Neuronal Injury | ~100[2][5] |

Table 2: Cellular Efficacy of CZC-25146 in a Parkinson's Disease Model.

Kinase Selectivity Profile

While CZC-25146 is a potent LRRK2 inhibitor, it also exhibits activity against a small number of other kinases. Understanding this off-target profile is crucial for interpreting experimental results and predicting potential side effects.

| Off-Target Kinase |

| PLK4 |

| GAK |

| TNK1 |

| CAMKK2 |

| PIP4K2 |

Table 3: Known Off-Target Kinases of CZC-25146.[1][2][3]

Pharmacokinetic Properties

Pharmacokinetic studies in mice have demonstrated that CZC-25146 possesses favorable properties for in vivo research, although its ability to cross the blood-brain barrier is limited.[5][7]

| Parameter | Value | Species |

| Volume of Distribution (Vd) | 5.4 L/kg | Mouse |

| Clearance | 2.3 L/hr/kg | Mouse |

| Blood-Brain Barrier Penetration | 4% | Mouse[7] |

Table 4: In Vivo Pharmacokinetic Parameters of CZC-25146 in Mice.[5]

Mechanism of Action: Neuroprotection via LRRK2 Inhibition

Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity, which is believed to contribute to neuronal damage and the pathology of Parkinson's disease. CZC-25146 exerts its neuroprotective effects by inhibiting this aberrant kinase activity.

References

- 1. CZC 25146 | LRRK2 | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CZC-25146 hydrochloride - Immunomart [immunomart.com]

- 7. dovepress.com [dovepress.com]

CZC-25146 Hydrochloride: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CZC-25146 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), for researchers investigating novel therapeutic strategies for Parkinson's disease. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Compound Properties and Mechanism of Action

CZC-25146 is a potent, orally active, and cell-permeable small molecule inhibitor of LRRK2.[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making it a key therapeutic target.[1] CZC-25146 exerts its neuroprotective effects by inhibiting the kinase activity of both wild-type LRRK2 and its pathogenic mutant forms, such as G2019S.[1][2] The G2019S mutation, located in the kinase domain, leads to increased LRRK2 kinase activity and is the most common known pathogenic mutation. By blocking this aberrant kinase activity, CZC-25146 has been shown to prevent mutant LRRK2-induced neuronal injury and rescue neurite defects in in vitro models of Parkinson's disease.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for CZC-25146 hydrochloride, facilitating easy comparison and reference.

Table 1: In Vitro Potency and Efficacy

| Target/Assay | Parameter | Value | Reference |

| Wild-Type LRRK2 (human) | IC50 | 4.76 nM | [1][2] |

| G2019S Mutant LRRK2 (human) | IC50 | 6.87 nM | [1][2] |

| G2019S LRRK2-mediated toxicity in primary rodent neurons | EC50 | ~100 nM | [1][2] |

Table 2: Kinase Selectivity Profile

| Off-Target Kinases Inhibited |

| PLK4 |

| GAK |

| TNK1 |

| CAMKK2 |

| PIP4K2C |

Note: This list represents other kinases inhibited by CZC-25146, demonstrating its high selectivity for LRRK2.[1][2]

Table 3: In Vivo Pharmacokinetic Parameters in Mice

| Parameter | Route | Dose | Value | Reference |

| Volume of Distribution (Vd) | Intravenous | 1 mg/kg | 5.4 L/kg | |

| Clearance (CL) | Intravenous | 1 mg/kg | 2.3 L/hr/kg | |

| Oral Administration | Oral | 5 mg/kg | Orally Active | [2] |

Table 4: Safety Profile

| Assay | Cell Type | Concentration | Result | Reference |

| Cytotoxicity | Human Cortical Neurons | Up to 5 µM (7 days) | No cytotoxicity observed | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving CZC-25146.

LRRK2 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is adapted from the methodology used to determine the IC50 values of CZC-25146.

Materials:

-

Recombinant human wild-type LRRK2 and G2019S LRRK2 enzymes

-

LRRKtide (a synthetic peptide substrate)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

CZC-25146 hydrochloride dissolved in DMSO

-

TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-labeled phospho-specific antibody)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of CZC-25146 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the diluted CZC-25146 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the LRRK2 enzyme (either wild-type or G2019S mutant) to each well.

-

Add the LRRKtide substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for LRRK2.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents (Eu-labeled antibody and Alexa Fluor™ 647-labeled phospho-specific antibody) to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Neuronal Viability and Neuroprotection Assay in Primary Neurons

This protocol describes how to assess the neuroprotective effects of CZC-25146 against mutant LRRK2-induced toxicity.

Materials:

-

Primary cortical neurons (from rat or human)

-

Neuronal culture medium

-

Plasmids encoding eGFP and human LRRK2 (wild-type, G2019S, or other mutants)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

CZC-25146 hydrochloride dissolved in DMSO

-

Microscopy imaging system

Procedure:

-

Culture primary cortical neurons on appropriate substrates (e.g., poly-D-lysine coated plates).

-

On day in vitro (DIV) 14, co-transfect the neurons with plasmids encoding eGFP and a LRRK2 construct (e.g., G2019S-LRRK2) using a suitable transfection reagent.

-

Immediately after transfection, treat the neurons with various concentrations of CZC-25146 or DMSO (vehicle control).

-

Incubate the cells for 48-72 hours.

-

Acquire images of the eGFP-positive neurons using a fluorescence microscope.

-

Assess neuronal viability by counting the number of surviving eGFP-positive neurons. A viable neuron is typically defined as having a smooth cell body and at least one neurite twice the length of the cell body.

-

Quantify the percentage of viable neurons in each treatment group relative to the control group.

-

Plot the percentage of neuroprotection against the logarithm of the CZC-25146 concentration and determine the EC50 value.

Neurite Outgrowth Assay in Human Neurons

This protocol details the methodology to evaluate the effect of CZC-25146 on neurite morphology in the context of mutant LRRK2 expression.

Materials:

-

Primary human cortical neurons

-

Neuronal culture medium

-

Plasmids encoding GFP and human LRRK2 (wild-type or mutants)

-

Transfection reagent

-

CZC-25146 hydrochloride dissolved in DMSO

-

High-content imaging system and analysis software

Procedure:

-

Culture and transfect primary human neurons as described in the neuroprotection assay.

-

Treat the transfected neurons with CZC-25146 or DMSO.

-

After the desired incubation period (e.g., 72 hours), fix the cells with 4% paraformaldehyde.

-

Stain the cells if necessary (e.g., with an antibody against a neuronal marker like β-III tubulin).

-

Acquire images using a high-content imaging system.

-

Use automated image analysis software to quantify neurite length and branching complexity of GFP-positive neurons.

-

Compare the neurite morphology parameters between different treatment groups to assess the ability of CZC-25146 to rescue mutant LRRK2-induced neurite defects.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key concepts related to CZC-25146 research.

Caption: LRRK2 Signaling Pathway and Inhibition by CZC-25146.

Caption: Experimental Workflow for Neuroprotection Assay.

Caption: Logical Flow of LRRK2 Inhibitor Drug Discovery.

References

The LRRK2 Inhibitor CZC-25146 Hydrochloride: A Novel Approach to Enhancing Alpha-1-Antitrypsin Secretion

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Alpha-1-antitrypsin deficiency (AATD) is a genetic disorder characterized by the accumulation of misfolded alpha-1-antitrypsin (A1AT) protein in hepatocytes, leading to liver damage and reduced secretion of functional A1AT, which in turn causes lung disease. Recent research has identified CZC-25146 hydrochloride, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), as a promising therapeutic candidate. This technical guide provides an in-depth overview of the mechanism of action of CZC-25146, its effects on A1AT secretion, and the experimental methodologies used to evaluate its efficacy.

Introduction

Alpha-1-antitrypsin (A1AT) is a serine protease inhibitor primarily synthesized in the liver. The most common disease-causing mutation is the 'Z' allele (PiZ), which results in the production of a misfolded protein (Z-A1AT) that polymerizes and aggregates within the endoplasmic reticulum of hepatocytes. This intracellular accumulation is cytotoxic to the liver, while the subsequent deficiency of circulating A1AT leaves the lungs vulnerable to damage from neutrophil elastase.

Current therapeutic strategies for AATD-associated lung disease involve augmentation therapy with plasma-derived A1AT. However, there is no approved treatment that addresses the underlying cause of the liver disease. CZC-25146 hydrochloride has emerged as a novel small molecule that targets the cellular mechanisms responsible for the clearance of Z-A1AT polymers, thereby increasing the secretion of functional A1AT.

Mechanism of Action of CZC-25146 Hydrochloride

CZC-25146 is a potent and orally active inhibitor of LRRK2, with IC50 values of 4.76 nM for wild-type LRRK2 and 6.87 nM for the G2019S mutant.[1][2][3] The therapeutic effect of CZC-25146 in the context of AATD is not directly related to its LRRK2 kinase activity but rather to the downstream induction of autophagy.[4][5][6]

The proposed mechanism is as follows:

-

Inhibition of LRRK2: CZC-25146 selectively inhibits the kinase activity of LRRK2.

-

Induction of Autophagy: Inhibition of LRRK2 kinase activity stimulates the cellular process of autophagy.[4][6] This has been confirmed by observing increased levels of autophagy markers such as LC3 in treated cells and animal models.[1]

-

Clearance of Z-A1AT Polymers: The induced autophagy facilitates the degradation and clearance of the toxic Z-A1AT polymers that accumulate in hepatocytes.[1][4][5]

-

Increased A1AT Secretion: By reducing the intracellular burden of Z-A1AT polymers, CZC-25146 restores the normal secretion of monomeric, functional A1AT.[1][4][5]

This mechanism addresses both the liver pathology (by clearing toxic polymers) and has the potential to ameliorate the lung disease (by increasing circulating functional A1AT).

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of CZC-25146 hydrochloride.

Table 1: In Vitro Efficacy of CZC-25146

| Cell Model | Concentration(s) | Duration | Key Findings | Reference(s) |

| Patient-derived iPSC-Hepatocytes | 14.3 and 28.6 μM | 48 hours | Marked reduction in Z-A1AT polymer load and restoration of A1AT secretion without compromising cell viability. | [1] |

| Patient-derived iPSC-Hepatocytes | Not specified | 24 hours | Dose-dependent reduction of Z-A1AT polymer load across three different patient cell lines. | [1] |

| CHO-K1 Cells | Not specified | Not specified | Dose-dependent reduction in Z-A1AT polymer levels. | [1] |

Table 2: In Vivo Efficacy of CZC-25146

| Animal Model | Dosage | Duration | Key Findings | Reference(s) |

| PiZ Mouse Model | 250 mg/kg (p.o.) | 14 days | Significant reduction in Z-A1AT polymer levels from 60% in the control group to 37% in the treated group. | [2] |

| PiZ Mouse Model | Not specified | Not specified | Reduction in Z-A1AT polymer load and inflammation. | [1][4] |

Table 3: Pharmacokinetic Properties of CZC-25146 in Mice

| Route of Administration | Dosage | Key Pharmacokinetic Parameters | Reference(s) |

| Intravenous (i.v.) | 1 mg/kg | Exhibits relatively good pharmacokinetic properties with extensive distribution. | [2] |

| Oral (p.o.) | 5 mg/kg | Orally active. | [2] |

Experimental Protocols

This section outlines the key experimental methodologies employed in the evaluation of CZC-25146.

Cell Models

-

Patient-derived Induced Pluripotent Stem Cell (iPSC)-Hepatocytes: iPSCs were generated from patients with PiZZ AATD and differentiated into hepatocytes. These cells endogenously express the Z-A1AT protein and form intracellular polymers, providing a physiologically relevant in vitro model.[1][4]

-

Chinese Hamster Ovary (CHO)-K1 Cells: These cells were engineered to express Z-A1AT and used for screening and validation studies.[1]

Animal Model

-

PiZ Mouse Model: This transgenic mouse model expresses the human Z-A1AT gene, leading to the accumulation of Z-A1AT polymers in hepatocytes and recapitulating the liver pathology of AATD.[1][4][5]

Key Assays

-

Quantification of Z-A1AT Polymers:

-

Immunoprecipitation and Immunoblotting: Cell lysates were subjected to immunoprecipitation using a polymer-specific monoclonal antibody (2C1), followed by immunoblotting to quantify the levels of both soluble and insoluble Z-A1AT polymers.[1]

-

Immunofluorescence: Cells were stained with antibodies against A1AT to visualize and quantify intracellular polymer accumulation.[1]

-

Histology and Immunohistochemistry: Liver sections from PiZ mice were analyzed for the presence of Z-A1AT polymer inclusions.[1][4]

-

-

Measurement of A1AT Secretion:

-

The concentration of human A1AT in the cell culture medium was quantified, likely using an enzyme-linked immunosorbent assay (ELISA), to assess the rate of secretion.

-

-

Assessment of Autophagy:

-

Cell Viability Assays:

-

Standard assays were performed to ensure that the observed effects of CZC-25146 were not due to cytotoxicity.[1]

-

Visualizations

Signaling Pathway of CZC-25146 in A1ATD

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Reduction of Z alpha-1 antitrypsin polymers in human iPSC-hepatocytes and mice by LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Reduction of Z alpha-1 antitrypsin polymers in human iPSC-hepatocytes and mice by LRRK2 inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

The Discovery and Synthesis of CZC-25146 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-25146 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of CZC-25146 hydrochloride. It includes a detailed synthesis protocol, comprehensive quantitative data on its inhibitory activity and cellular effects, and a thorough examination of the LRRK2 signaling pathway it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery of CZC-25146

The discovery of CZC-25146 was the result of a chemoproteomics-based approach aimed at identifying potent and selective LRRK2 inhibitors.[1] This strategy involved the use of broad-spectrum kinase inhibitors as probes to capture and identify their protein targets from complex biological samples. Through iterative medicinal chemistry efforts guided by selectivity and potency profiling, CZC-25146 emerged as a lead compound with desirable pharmacokinetic properties.[1]

Synthesis of CZC-25146 Hydrochloride

The synthesis of CZC-25146, chemically named N-[2-[[5-fluoro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-methanesulfonamide, is a multi-step process. The hydrochloride salt is typically formed in the final step to improve solubility and stability.

Experimental Protocol: Synthesis of CZC-25146

Step 1: Synthesis of 4-chloro-5-fluoro-N-(2-methoxy-4-morpholinophenyl)pyrimidin-2-amine

-

To a solution of 2,4-dichloro-5-fluoropyrimidine and 2-methoxy-4-morpholinoaniline in a suitable solvent such as isopropanol, a base like N,N-diisopropylethylamine is added.

-

The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.

Step 2: Synthesis of N4-(2-(methylsulfonamido)phenyl)-5-fluoro-N2-(2-methoxy-4-morpholinophenyl)pyrimidine-2,4-diamine (CZC-25146)

-

The intermediate from Step 1 is reacted with N-(2-aminophenyl)methanesulfonamide in the presence of a palladium catalyst, such as Pd2(dba)3, and a phosphine ligand, for instance, Xantphos.

-

A base, such as cesium carbonate, is added to the reaction mixture in a solvent like 1,4-dioxane.

-

The mixture is heated at an elevated temperature under an inert atmosphere (e.g., argon or nitrogen) for an extended period.

-

After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified using column chromatography.

Step 3: Formation of CZC-25146 Hydrochloride

-

The purified CZC-25146 free base is dissolved in a suitable solvent, such as a mixture of dichloromethane and methanol.

-

A solution of hydrochloric acid in diethyl ether or isopropanol is added dropwise to the solution of the free base with stirring.

-

The resulting precipitate, CZC-25146 hydrochloride, is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Quantitative Data

The following tables summarize the key quantitative data for CZC-25146.

Table 1: In Vitro Inhibitory Activity of CZC-25146

| Target | IC50 (nM) | Assay Type |

| Wild-type LRRK2 | 4.76[2][3][4] | Cell-free kinase assay |

| G2019S LRRK2 | 6.87[2][3] | Cell-free kinase assay |

| PLK4 | Potent Inhibition | Kinase panel screening |

| GAK | Potent Inhibition | Kinase panel screening |

| TNK1 | Potent Inhibition | Kinase panel screening |

| CAMKK2 | Potent Inhibition | Kinase panel screening |

| PIP4K2C | Potent Inhibition | Kinase panel screening |

Table 2: Cellular Activity of CZC-25146

| Parameter | EC50 | Cell Type | Assay |

| Neuroprotection (G2019S LRRK2-induced toxicity) | ~100 nM[2] | Primary rodent cortical neurons | Neurite outgrowth and cell viability |

| Rescue of neurite defects (G2019S LRRK2) | - | Primary human neurons | Neurite length analysis |

Table 3: Pharmacokinetic Properties of CZC-25146 in Mice

| Parameter | Value | Route of Administration |

| Intravenous (IV) Dosage | 1 mg/kg[2] | Single dose |

| Oral (PO) Dosage | 5 mg/kg[2] | Single dose |

Mechanism of Action and Signaling Pathway

CZC-25146 exerts its biological effects primarily through the inhibition of LRRK2 kinase activity. LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, and its hyperactivity due to mutations is a major cause of familial Parkinson's disease.

LRRK2 Signaling Pathway

The diagram below illustrates the central role of LRRK2 in cellular signaling and the point of intervention by CZC-25146. Pathogenic mutations, such as G2019S, enhance the kinase activity of LRRK2, leading to increased phosphorylation of its substrates, including a subset of Rab GTPases. This aberrant phosphorylation disrupts downstream cellular processes such as vesicular trafficking, autophagy, and lysosomal function, ultimately contributing to neuronal dysfunction and degeneration. CZC-25146, by selectively inhibiting LRRK2's kinase activity, aims to restore these processes to their normal state.

References

CZC-25146 Hydrochloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-25146 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and biological activity of CZC-25146 hydrochloride. Detailed experimental protocols and data are presented to facilitate its use in research and drug development.

Chemical Structure and Properties

CZC-25146 hydrochloride is the hydrochloride salt of CZC-25146. The chemical properties of both the free base and the hydrochloride salt are summarized below.

| Property | Value (CZC-25146) | Value (CZC-25146 Hydrochloride) | Reference |

| Chemical Name | N-[2-[[5-Fluoro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | N/A | [1] |

| CAS Number | 1191911-26-8 | 1330003-04-7 | [2],[3] |

| Molecular Formula | C₂₂H₂₅FN₆O₄S | C₂₂H₂₆ClFN₆O₄S | [2],[3] |

| Molecular Weight | 488.54 g/mol | 525.00 g/mol | [2],[3] |

| SMILES | COC1=CC(N2CCOCC2)=CC=C1NC3=NC=C(F)C(NC4=CC=CC=C4NS(C)(=O)=O)=N3 | CS(=O)(NC1=CC=CC=C1NC2=NC(NC3=CC=C(N4CCOCC4)C=C3OC)=NC=C2F)=O.Cl | [1],[3] |

| Solubility | Soluble to 100 mM in DMSO | 10 mM in DMSO | [2],[3] |

| Purity | ≥98% (HPLC) | ≥98% (HPLC) | [2],[3] |

Mechanism of Action: LRRK2 Inhibition and Autophagy Induction

CZC-25146 is a potent, ATP-competitive inhibitor of LRRK2 kinase activity. It exhibits high selectivity for LRRK2 over a broad panel of other kinases.[1] The primary mechanism through which CZC-25146 exerts its neuroprotective and therapeutic effects is by inhibiting the kinase activity of LRRK2, which in turn leads to the induction of autophagy.[4][5]

Mutations in the LRRK2 gene are a major cause of familial Parkinson's disease, and the G2019S mutation, in particular, leads to increased kinase activity.[6] This aberrant kinase activity is linked to neuronal toxicity and cell death.[7] By inhibiting LRRK2, CZC-25146 mitigates this toxicity.

Recent studies have elucidated that the inhibition of LRRK2 by compounds like CZC-25146 promotes the clearance of protein aggregates, such as mutant alpha-1 antitrypsin (AAT), through the induction of autophagy.[4][5] Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.

The signaling pathway below illustrates the proposed mechanism of action of CZC-25146.

Biological Activity and Efficacy

In Vitro Kinase Inhibition

CZC-25146 is a highly potent inhibitor of both wild-type LRRK2 and the pathogenic G2019S mutant.

| Target | IC₅₀ (nM) | Reference |

| Wild-Type LRRK2 | 4.76 | [8] |

| G2019S LRRK2 | 6.87 | [8] |

Besides LRRK2, CZC-25146 has been shown to inhibit other kinases, although with lower potency. These include PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[2]

Neuroprotective Effects in Neuronal Cultures

CZC-25146 has been demonstrated to protect against mutant LRRK2-induced neuronal injury and neurite shortening in primary neuronal cultures.

| Cell Type | Effect | EC₅₀ (nM) | Reference |

| Rat Primary Cortical Neurons | Attenuation of G2019S LRRK2-induced toxicity | ~100 | [9] |

| Human Primary Cortical Neurons | Rescue of G2019S LRRK2-induced neurite defects | Not reported | [9] |

Reduction of Alpha-1 Antitrypsin Polymers

In a model of Alpha-1 Antitrypsin Deficiency (A1ATD), CZC-25146 was shown to reduce the load of mutant AAT (ATZ) polymers and restore AAT secretion in induced pluripotent stem cell (iPSC)-derived hepatocytes.[4]

| Cell Model | Treatment | Effect | Reference |

| iPSC-Hepatocytes (A1ATD) | CZC-25146 (14.3 and 28.6 µM; 48h) | Markedly reduced ATZ polymer load and restored AAT secretion | [4] |

Experimental Protocols

Neurite Outgrowth Assay in Primary Neurons

This protocol is adapted from Ramsden et al., 2011.[9]

Objective: To assess the effect of CZC-25146 on neurite length in primary neurons expressing mutant LRRK2.

Materials:

-

Primary cortical neurons (rat or human)

-

Neurobasal medium supplemented with B27 and GlutaMAX (Invitrogen)

-

Lipofectamine 2000 (Invitrogen)

-

Plasmids: eGFP (for neurite tracing), LRRK2 (wild-type, G2019S, or R1441C mutants)

-

CZC-25146 hydrochloride

-

DMSO (vehicle control)

-

96-well imaging plates (e.g., Corning)

-

High-content imaging system

Procedure:

-

Cell Plating: Plate primary cortical neurons in 96-well imaging plates at a suitable density.

-

Transfection: At days in vitro (DIV) 14, co-transfect neurons with eGFP and LRRK2 constructs (1:15 molar ratio) using Lipofectamine 2000 according to the manufacturer's instructions.

-

Treatment: Immediately after transfection, treat the cells with varying concentrations of CZC-25146 or DMSO vehicle control.

-

Incubation: Incubate the cells for 48-72 hours.

-

Imaging: Acquire images of the eGFP-expressing neurons using a high-content imaging system.

-

Analysis: Quantify the average neurite length per neuron using an automated image analysis software.

Autophagy Induction Assay (Immunoblotting)

This protocol is a general procedure for assessing autophagy induction by monitoring LC3-II levels.

Objective: To determine if CZC-25146 induces autophagy by measuring the conversion of LC3-I to LC3-II.

Materials:

-

Cell line of interest (e.g., SH-SY5Y, HeLa)

-

CZC-25146 hydrochloride

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment: Plate cells and treat with CZC-25146 at various concentrations and time points. Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (anti-LC3B and anti-GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for LC3-II and normalize to the loading control (GAPDH). An increase in the LC3-II/GAPDH ratio indicates autophagy induction.

Conclusion

CZC-25146 hydrochloride is a valuable research tool for studying the role of LRRK2 in normal physiology and disease. Its high potency and selectivity, coupled with its demonstrated efficacy in cellular models of neurodegeneration and proteinopathy, make it a promising lead compound for the development of novel therapeutics. The experimental protocols provided in this guide are intended to facilitate further investigation into the biological effects and therapeutic potential of this compound.

Disclaimer: CZC-25146 hydrochloride is for research use only and is not intended for human use.

References

- 1. researchgate.net [researchgate.net]

- 2. CZC 25146 | LRRK2 | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of LRRK2 kinase activity stimulates macroautophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Western blotting for LRRK2 signalling in macrophages [protocols.io]

- 6. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]

- 7. Frontiers | Autophagy and LRRK2 in the Aging Brain [frontiersin.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

CZC-25146 Hydrochloride: A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-25146 hydrochloride is a potent, selective, and cell-permeable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] Mutations and hyperactivity of LRRK2 are strongly associated with the pathogenesis of Parkinson's disease, making it a key therapeutic target.[2] Understanding the selectivity of kinase inhibitors is paramount in drug development to minimize off-target effects and potential toxicity. This technical guide provides an in-depth analysis of the kinase selectivity profile of CZC-25146, based on available research data.

Data Presentation: Kinase Inhibition Profile of CZC-25146

CZC-25146 exhibits high potency for both wild-type LRRK2 and the common pathogenic G2019S mutant.[1][3] Its selectivity was rigorously assessed against a broad panel of 184 different protein kinases and one lipid kinase. The compound was found to have a remarkably clean profile, potently inhibiting only a small number of other kinases.[1]

| Target Kinase | IC50 (nM) | Comments |

| Primary Targets | ||

| LRRK2 (Wild-Type) | 4.76[3] | Potent inhibition of the wild-type enzyme. |

| LRRK2 (G2019S Mutant) | 6.87[3] | Potent inhibition of the key pathogenic mutant. |

| Secondary Targets (Off-Targets) | ||

| PLK4 (Polo-like kinase 4) | High Potency[1] | IC50 value determined to be in the high potency range. |

| GAK (Cyclin G-associated kinase) | High Potency[1] | IC50 value determined to be in the high potency range. |

| TNK1 (Tyrosine kinase non-receptor 1) | High Potency[1] | IC50 value determined to be in the high potency range. |

| CAMKK2 (Calcium/calmodulin-dependent protein kinase kinase 2) | High Potency[1] | IC50 value determined to be in the high potency range. |

| PIP4K2C (Phosphatidylinositol-5-phosphate 4-kinase, type II, gamma) | High Potency[1] | IC50 value determined to be in the high potency range. |

Experimental Protocols

The selectivity and potency of CZC-25146 were determined using state-of-the-art methodologies, primarily quantitative chemoproteomics and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

Quantitative Chemoproteomics for Kinase Selectivity Profiling

This method was employed to assess the selectivity of CZC-25146 across a broad spectrum of the kinome.[1]

Objective: To identify the kinases that bind to CZC-25146 from a complex protein mixture, such as a cell lysate.

Methodology:

-

Affinity Matrix Preparation: A linkable analog of a broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., Sepharose beads) to create an affinity matrix ("Kinobeads"). This matrix can capture a large number of kinases from a lysate.[1]

-

Cell Lysate Preparation: Human cell lines (e.g., HeLa, Jurkat, Ramos) or mouse brain tissue are lysed to release the proteome, including the native kinases.[1]

-

Competitive Binding: The cell lysate is incubated with the affinity matrix in the presence of varying concentrations of the free test compound (CZC-25146). CZC-25146 will compete with the immobilized ligand for binding to its target kinases.

-

Enrichment and Digestion: The beads are washed to remove non-specifically bound proteins. The captured proteins are then digested into smaller peptides, often directly on the beads.

-

Quantitative Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The abundance of each identified kinase peptide is quantified.

-

Data Analysis and IC50 Determination: By comparing the amount of each kinase captured at different concentrations of CZC-25146 to a control (e.g., DMSO), a dose-response curve can be generated for each kinase. From this curve, the IC50 value, representing the concentration of CZC-25146 required to inhibit 50% of the kinase binding to the affinity matrix, is calculated.[1]

TR-FRET Assay for LRRK2 Kinase Activity

A time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase activity assay was used to determine the IC50 values for LRRK2.[1]

Objective: To measure the direct inhibitory effect of CZC-25146 on the enzymatic activity of LRRK2.

Methodology:

-

Assay Components: The assay typically includes a recombinant LRRK2 enzyme (wild-type or mutant), a specific peptide substrate that can be phosphorylated by LRRK2, and ATP as the phosphate donor. The substrate is often labeled with a fluorescent acceptor, and a europium-labeled antibody that specifically recognizes the phosphorylated substrate serves as the fluorescent donor.

-

Kinase Reaction: The LRRK2 enzyme is incubated with the substrate and ATP in the presence of a dilution series of CZC-25146 or a DMSO control. The ATP concentration is typically kept close to the Michaelis constant (Km) of the enzyme.[1]

-

Detection: After the kinase reaction, the europium-labeled anti-phospho-substrate antibody is added. If the substrate has been phosphorylated by LRRK2, the antibody will bind, bringing the europium donor and the fluorescent acceptor into close proximity.

-

FRET Signal Generation: Excitation of the europium donor with a light source results in energy transfer to the acceptor, which then emits light at a different wavelength. This FRET signal is time-resolved to reduce background fluorescence.

-

Data Analysis and IC50 Calculation: The intensity of the FRET signal is proportional to the amount of phosphorylated substrate, and thus to the LRRK2 kinase activity. The signal is measured for each concentration of CZC-25146, and the data is used to generate a dose-response curve from which the IC50 value is determined.[1]

Mandatory Visualizations

Caption: Experimental workflows for determining kinase selectivity and potency.

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of CZC-25146.

References

- 1. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CZC-25146 - MedChem Express [bioscience.co.uk]

off-target effects of CZC-25146 hydrochloride

An In-Depth Technical Guide to the Off-Target Effects of CZC-25146 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-25146 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in research for neurodegenerative diseases such as Parkinson's.[1] While demonstrating high affinity for its primary target, comprehensive profiling has revealed interactions with a small number of other kinases. Understanding these off-target effects is crucial for the precise interpretation of experimental results and for the continued development of safe and effective therapeutics. This guide provides a detailed overview of the known off-target profile of CZC-25146 hydrochloride, the experimental methodologies used for its determination, and the signaling pathways associated with the identified off-target kinases.

On-Target and Off-Target Profile of CZC-25146

CZC-25146 was identified as a highly potent inhibitor of both wild-type LRRK2 and the G2019S mutant, with IC50 values in the low nanomolar range.[2] Its selectivity was assessed using a competitive chemoproteomics approach, which revealed a very clean profile with high-potency inhibition of only five other kinases.[2][3]

Quantitative Data Summary

The following table summarizes the known on-target and off-target activities of CZC-25146.

| Target | Target Type | Assay Type | IC50 (nM) | Potency Description | Reference |

| LRRK2 (wild-type) | On-Target | TR-FRET | 4.76 | High | [2] |

| LRRK2 (G2019S mutant) | On-Target | TR-FRET | 6.87 | High | [2] |

| PLK4 | Off-Target | Chemoproteomics | Not Reported | High Potency | [2][3] |

| GAK | Off-Target | Chemoproteomics | Not Reported | High Potency | [2][3] |

| TNK1 | Off-Target | Chemoproteomics | Not Reported | High Potency | [2][3] |

| CAMKK2 | Off-Target | Chemoproteomics | Not Reported | High Potency | [2][3] |

| PIP4K2C | Off-Target | Chemoproteomics | Not Reported | High Potency | [2][3] |

Note: TR-FRET stands for Time-Resolved Fluorescence Resonance Energy Transfer. The off-target inhibition was determined to be of "high potency" in the primary literature, but specific IC50 values were not provided.[2][3]

Experimental Protocols

The determination of the target selectivity of CZC-25146 was primarily achieved through a quantitative chemoproteomics strategy using a "Kinobeads" affinity matrix.[2]

Chemoproteomics-Based Kinase Selectivity Profiling (Kinobeads)

This methodology allows for the assessment of a compound's binding to a large number of endogenous kinases in a cellular lysate, thus providing a more physiologically relevant profile than assays using recombinant enzymes.[4][5]

Objective: To determine the kinase selectivity profile of CZC-25146 in a competitive binding format.

Methodology:

-

Lysate Preparation:

-

Human cell lines (e.g., HeLa, Jurkat, Ramos) and mouse brain tissue are lysed to produce extracts containing a wide range of endogenous kinases.[2]

-

-

Competitive Binding:

-

Aliquots of the cell lysate are incubated with varying concentrations of free CZC-25146 hydrochloride (or vehicle control) to allow the compound to bind to its target kinases.[6]

-

-

Affinity Enrichment:

-

Elution and Digestion:

-

The Kinobeads are washed to remove non-specifically bound proteins.

-

The captured kinases are then eluted from the beads.

-

The eluted proteins are digested, typically with trypsin, to generate peptides.

-

-

Quantitative Mass Spectrometry:

-

The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

-

The relative abundance of each kinase is quantified across the different concentrations of CZC-25146.

-

-

Data Analysis:

-

A dose-dependent decrease in the amount of a particular kinase captured by the Kinobeads indicates that CZC-25146 is binding to that kinase and preventing its interaction with the affinity matrix.[6]

-

Concentration-response curves are generated to determine the potency of interaction (often expressed as an IC50 value).[2]

-

Signaling Pathways of Off-Target Kinases

The following sections detail the primary signaling pathways and functions of the identified off-target kinases of CZC-25146. Inhibition of these kinases may lead to unintended biological consequences.

Polo-Like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and the maintenance of genomic stability.[9] Its activity is tightly regulated throughout the cell cycle. Dysregulation of PLK4 can lead to centrosome amplification, which is a hallmark of many cancers.[9]

Cyclin G-associated kinase (GAK)

GAK is a serine/threonine kinase involved in clathrin-mediated membrane trafficking.[10] It plays a crucial role in the uncoating of clathrin-coated vesicles at the plasma membrane and the trans-Golgi network.[10] Additionally, GAK has been implicated in the regulation of mitotic progression and centrosome integrity.[10]

Tyrosine-protein kinase TNK1

TNK1 is a non-receptor tyrosine kinase that has been shown to negatively regulate cell growth and may act as a tumor suppressor.[1] It can inhibit the Ras-MAPK signaling pathway and has been implicated in TNFα-induced apoptosis by blocking NF-κB activation.[1][3]

Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2)

CAMKK2 is a key signaling hub that decodes intracellular calcium signals.[11] Upon activation by calcium/calmodulin, CAMKK2 phosphorylates and activates several downstream kinases, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK), thereby regulating processes such as energy metabolism, neuronal function, and cell migration.[11][12]

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C)

PIP4K2C is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI(5)P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). While its enzymatic activity is low, it has been implicated in the negative regulation of insulin signaling and the positive regulation of autophagosome assembly.

Conclusion

CZC-25146 hydrochloride is a highly selective LRRK2 inhibitor. However, like most kinase inhibitors, it is not absolutely specific and exhibits high-potency interactions with a small set of off-target kinases: PLK4, GAK, TNK1, CAMKK2, and PIP4K2C. The inhibition of these kinases could potentially lead to biological effects unrelated to LRRK2 inhibition. Therefore, researchers utilizing CZC-25146 as a chemical probe should be cognizant of these off-target activities and consider appropriate control experiments to ensure the accurate attribution of observed phenotypes to the inhibition of LRRK2. For drug development professionals, this off-target profile provides valuable information for lead optimization and the anticipation of potential safety liabilities. The chemoproteomics approach detailed herein represents a powerful methodology for the comprehensive characterization of kinase inhibitor selectivity.

References

- 1. Type-II kinase inhibitors that target Parkinson’s Disease-associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]